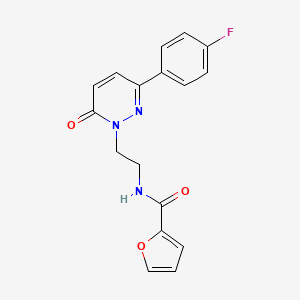

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3/c18-13-5-3-12(4-6-13)14-7-8-16(22)21(20-14)10-9-19-17(23)15-2-1-11-24-15/h1-8,11H,9-10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEVGKKRHQEHPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyridazinone Core: This can be achieved by reacting 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then cyclized with an appropriate dicarbonyl compound to yield the pyridazinone ring.

Linking the Ethyl Chain: The pyridazinone derivative is then alkylated using an ethyl halide under basic conditions to introduce the ethyl linker.

Coupling with Furan-2-carboxylic Acid: The final step involves coupling the ethyl-linked pyridazinone with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydropyridazinone derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The pyridazinone core may interact with enzyme active sites, while the furan carboxamide moiety could enhance binding affinity and specificity.

Comparison with Similar Compounds

Core Heterocycle Variations

- This contrasts with fused heterocycles like furo[2,3-b]pyridine (e.g., compounds in ), which combine a furan and pyridine ring. The fused structure in furopyridines may enhance planarity and π-π stacking interactions but reduces the hydrogen-bonding capacity compared to pyridazinone.

- Pyridine Derivatives: Compounds such as 6-chloro-2-(4-fluorophenyl)-N-methyl-furo[2,3-b]pyridine-3-carboxamide () replace pyridazinone with a pyridine ring, altering electronic properties and metabolic stability.

Substituent Effects

- 4-Fluorophenyl Group : A common feature in the target compound and analogs (e.g., ), fluorine’s electronegativity improves membrane permeability and resistance to oxidative metabolism.

- Chlorophenyl and Trifluoroethyl Groups: Analogs like 3-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide () and 2-(4-fluorophenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () incorporate halogens or fluorinated alkyl chains, which may enhance target affinity but increase molecular weight and lipophilicity.

Linker and Functional Group Differences

- Ethyl vs.

- Furan-2-carboxamide vs. Furan-3-carboxamide : Positional isomerism (e.g., furan-3-carboxamide derivatives in ) affects steric hindrance and hydrogen-bonding patterns, which could influence target selectivity.

Physicochemical and Pharmacological Properties

- Lipophilicity : The 4-fluorophenyl group and furan ring likely confer moderate logP values (~2.5–3.5), comparable to ’s hybrids.

- Solubility: The pyridazinone core and carboxamide group may improve aqueous solubility relative to fully aromatic systems (e.g., ’s trifluoroethylamino derivatives).

- Metabolic Stability : Fluorine substitution and ethyl linkers may reduce cytochrome P450-mediated oxidation compared to chlorophenyl or propanamide-containing analogs.

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a furan-2-carboxamide backbone and a pyridazinone moiety substituted with a fluorophenyl group. Its molecular formula is , with a molecular weight of approximately 347.36 g/mol. The presence of the fluorine atom is significant as it often enhances the compound's pharmacokinetic properties, such as solubility and binding affinity to biological targets.

Antitumor Activity

Research indicates that compounds with similar structures exhibit notable antitumor properties. For instance, studies have shown that derivatives of pyridazinones can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. A related compound, 4-[bis-(2-Chloroethyl)-Amino]-Benzamide (FNA), demonstrated potent HDAC inhibition with an IC50 of 95.48 nM against HDAC3, showcasing the potential for similar activities in this compound .

The proposed mechanisms for the biological activity of this compound include:

- HDAC Inhibition : By inhibiting HDAC enzymes, the compound may induce cell cycle arrest and promote apoptosis in cancer cells.

- Apoptosis Induction : Studies on related compounds have shown increased apoptosis rates in various cancer cell lines, suggesting that this compound may similarly enhance apoptotic pathways.

- Cell Cycle Regulation : Compounds structurally similar to this compound have been observed to cause G2/M phase arrest, which is critical for controlling tumor growth.

In Vitro Studies

In vitro assays using cell lines such as HepG2 (liver cancer) have demonstrated that compounds with similar structural frameworks can significantly inhibit cell growth at low micromolar concentrations (IC50 values ranging from 1 to 10 μM). These findings suggest that this compound may exhibit comparable efficacy in inhibiting tumor cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| FNA | HepG2 | 1.30 | HDAC inhibition, apoptosis |

| Similar Compound | Various | 1 - 10 | Cell cycle arrest, apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.